molecular formula C18H10Cl2N2O3 B5115853 N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-furamide

N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-furamide

Katalognummer: B5115853
Molekulargewicht: 373.2 g/mol
InChI-Schlüssel: LSXUDXDJAGKCIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-furamide, commonly referred to as DBZF, is a chemical compound that has gained significant interest in scientific research. DBZF is a potent inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which plays a crucial role in the innate immune response. In

Wirkmechanismus

The mechanism of action of DBZF involves the inhibition of N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-furamide, which is an enzyme that plays a crucial role in the innate immune response. This compound senses the presence of foreign DNA in the cytoplasm of cells and catalyzes the production of cyclic GMP-AMP (cGAMP), which activates the stimulator of interferon genes (STING) pathway and leads to the production of interferons and pro-inflammatory cytokines. DBZF binds to the active site of this compound and prevents its enzymatic activity, thereby suppressing the production of interferons and pro-inflammatory cytokines.
Biochemical and Physiological Effects
DBZF has been shown to have potent anti-inflammatory effects in various in vitro and in vivo models. The inhibition of this compound by DBZF leads to the suppression of the STING pathway and the production of interferons and pro-inflammatory cytokines. This results in the reduction of inflammation and tissue damage in various diseases such as lupus, rheumatoid arthritis, and colitis. DBZF has also been shown to have anti-tumor effects in various cancer models, where it suppresses the production of interferons and cytokines that promote tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

DBZF has several advantages for lab experiments, including its high potency and selectivity for N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-furamide inhibition. This makes it a useful tool for studying the role of this compound in various diseases and for developing new therapeutic strategies. However, DBZF also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using DBZF.

Zukünftige Richtungen

There are several future directions for research on DBZF, including the development of more potent and selective N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-furamide inhibitors, the investigation of the role of this compound in other diseases such as neurodegenerative diseases and viral infections, and the development of DBZF-based therapeutics for the treatment of autoimmune diseases and cancer. Additionally, the use of DBZF as a tool for studying the innate immune response and the STING pathway could lead to new insights into the mechanisms of inflammation and immunity.

Synthesemethoden

The synthesis of DBZF involves the reaction of 5,7-dichloro-1,3-benzoxazole-2-amine with 4-(furan-2-yl)aniline in the presence of a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The product is then purified by column chromatography to obtain pure DBZF.

Wissenschaftliche Forschungsanwendungen

DBZF has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune diseases, and infectious diseases. The inhibition of N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-furamide by DBZF has been shown to suppress the production of interferons and pro-inflammatory cytokines, which are crucial mediators of the innate immune response. This makes DBZF a promising candidate for the treatment of autoimmune diseases such as lupus and rheumatoid arthritis, where the immune system attacks the body's own tissues.

Eigenschaften

IUPAC Name

N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2O3/c19-11-8-13(20)16-14(9-11)22-18(25-16)10-3-5-12(6-4-10)21-17(23)15-2-1-7-24-15/h1-9H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXUDXDJAGKCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.